2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride
Overview
Description
“2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C10H11N3.ClH . It is a derivative of aniline and pyrazole, with a methyl group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to an aniline group. The pyrazole ring has a methyl group attached to it .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 209.675 . The predicted boiling point is 319.1±17.0 °C, and the predicted density is 1.17±0.1 g/cm3 .Scientific Research Applications
Synthesis and Applications in Biological Imaging
2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride is utilized in the facile synthesis of a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines. This synthesis involves ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes, catalyzed by Et3N in ethanol under reflux conditions. Some derivatives bearing electron-donating methoxy groups exhibited fluorescence in the redshift region, indicating potential applications as fluorescence probes in biological imaging (Banoji et al., 2022).
Antibacterial and Antifungal Properties
Several compounds synthesized from this compound have demonstrated significant antibacterial and antifungal activities. The pyrazolyl-based anilines, especially those with electron-donating methoxy and methyl groups, showed notable activity against various microbial strains and dermatophyte fungi. This suggests a potential role in developing antimicrobial agents (Banoji et al., 2022).
Potential in Antileishmanial Drugs
Compounds derived from this compound have been synthesized as part of a program to study potential anti-Leishmania drugs. The compounds showed promising results against promastigote forms of Leishmania amazonensis, with certain derivatives being particularly potent. This positions these derivatives as potential candidates for developing new antileishmanial drugs (de Mello et al., 2004).
Synthesis of Oligonucleotide Analogues
The chemical has been used in the selective O-phosphitilation of nucleoside phosphoramidite reagents, facilitating the synthesis of mixed-base oligonucleotides and oligonucleotide analogues containing sensitive substituents. This application is crucial in genetic research and the development of therapeutic nucleotides (Gryaznov & Letsinger, 1992).
Applications in Light-Emitting Devices
N,N-Di(3-(3-methyl-1H-pyrazol-1-yl)phenyl)aniline, a derivative, has been used in the production of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit long lifetimes and cover a wide emission spectrum, making them suitable for applications in organic light-emitting diodes (OLEDs) and potentially other optoelectronic devices (Vezzu et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, “3-(1-Methyl-1H-pyrazol-3-yl)aniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation . It’s reasonable to assume that “2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride” may have similar hazards.
Future Directions
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11;/h2-7H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDETDLCNJRPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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